REACTION_CXSMILES
|
[CH2:1]=O.[C:3]([NH2:7])([CH3:6])([CH3:5])[CH3:4].[Br:8][C:9]1[CH:14]=[C:13]([Br:15])[CH:12]=[CH:11][C:10]=1[OH:16]>O1CCOCC1>[OH:16][C:10]1[C:9]([Br:8])=[CH:14][C:13]([Br:15])=[CH:12][C:11]=1[CH2:1][NH:7][C:3]([CH3:6])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Br)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand over night
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C
|
Type
|
CUSTOM
|
Details
|
precipitating
|
Type
|
ADDITION
|
Details
|
the main charge of the reaction product
|
Type
|
ADDITION
|
Details
|
1 hour after completion of this addition it
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
WASH
|
Details
|
washed with ethanol on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
By concentrating the dioxane-mother liquor
|
Type
|
WASH
|
Details
|
the alcoholic washing liquid further material
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
Remaining reaction product precipitates from the dioxane
|
Type
|
CONCENTRATION
|
Details
|
concentrate in form of the hydrochloride
|
Type
|
TEMPERATURE
|
Details
|
by heating with alcoholic HCl
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetic ester
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(CNC(C)(C)C)C=C(C=C1Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |